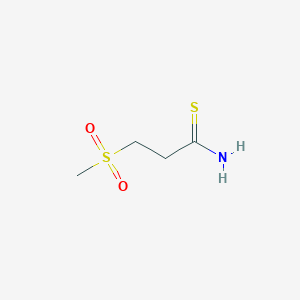

3-Methanesulfonylpropanethioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants used, the conditions required (such as temperature and pressure), and the yield of the reaction .Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including bond lengths and angles, hybridization of atomic orbitals, and any notable structural features .Chemical Reactions Analysis

This would involve a discussion of the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Chemisorption and Surface Chemistry

Studies on the adsorption behavior of short-chain alkanethiols, including compounds similar to 3-Methanesulfonylpropanethioamide, on metal surfaces such as gold, reveal insights into chemisorption mechanisms. For example, research by Rzeznicka et al. (2005) highlights the nondissociative adsorption of methanethiol and propanethiol on Au(111) surfaces, providing a foundation for understanding the surface chemistry of sulfhydryl-containing compounds (Rzeznicka, Lee, Maksymovych, & Yates, 2005).

Biological Turnover and Environmental Impact

Kiene (1991) explored the biological turnover of thiols in anoxic marine sediments, indicating the role of compounds like 3-Methanesulfonylpropanethioamide in sulfur cycling and their environmental impact. This study provides evidence of microbial activity influencing thiol concentrations, suggesting applications in biogeochemistry and environmental science (Kiene, 1991).

Oxidation Reactions and Chemical Transformations

The oxidation of methanethiol to dimethyl disulfide and dimethyl trisulfide in the presence of transition metals and ascorbate, as investigated by Chin and Lindsay (1994), can offer insights into the reactivity and potential chemical applications of sulfhydryl compounds, including those related to 3-Methanesulfonylpropanethioamide (Chin & Lindsay, 1994).

Analytical and Detection Methods

The development of analytical methods for detecting low concentrations of sulfhydryl compounds, as demonstrated by Toda et al. (2014), through a micro gas analysis system for methanethiol, underscores the importance of these compounds in industrial and environmental monitoring (Toda, Kuwahara, Kajiwara, Hirota, & Ohira, 2014).

Safety And Hazards

Orientations Futures

Propriétés

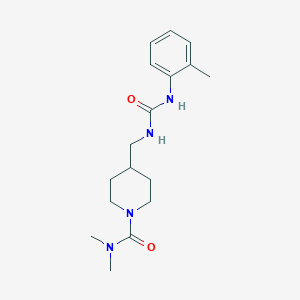

IUPAC Name |

3-methylsulfonylpropanethioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S2/c1-9(6,7)3-2-4(5)8/h2-3H2,1H3,(H2,5,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKCDCQVHFDTFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methanesulfonylpropanethioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2985197.png)

![N-(4-isopropylphenyl)-3-methyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2985201.png)

![2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine](/img/structure/B2985205.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2985206.png)

![N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2985208.png)

![[1-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B2985209.png)

![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2985211.png)

![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane](/img/structure/B2985213.png)

![(3-Fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2985216.png)